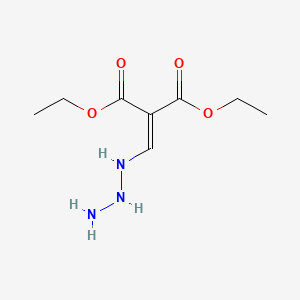
Diethyl 2-(triazanylmethylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(triazanylmethylene)malonate is an organic compound with the molecular formula C8H15N3O4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a triazanylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(triazanylmethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with triazane under controlled conditions. The reaction typically requires a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with triazane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(triazanylmethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazanylmethylene group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl 2-(triazanylmethylene)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-(triazanylmethylene)malonate involves its ability to form stable intermediates during chemical reactions. The triazanylmethylene group can stabilize negative charges, making the compound a useful intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The parent compound, used in the synthesis of various derivatives.
Uniqueness
Diethyl 2-(triazanylmethylene)malonate is unique due to the presence of the triazanylmethylene group, which imparts different reactivity and stability compared to other malonate derivatives. This makes it a valuable compound in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H15N3O4 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
diethyl 2-[(2-aminohydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-7(12)6(5-10-11-9)8(13)15-4-2/h5,10-11H,3-4,9H2,1-2H3 |
Clave InChI |
LZWZNVGPJXBAOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNNN)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)
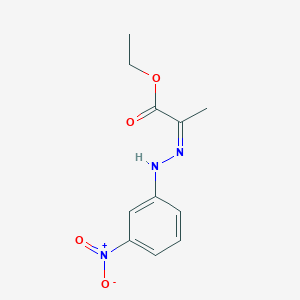
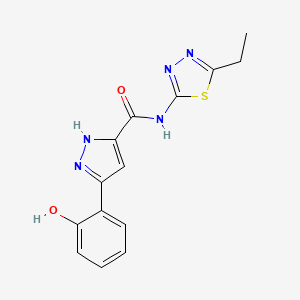
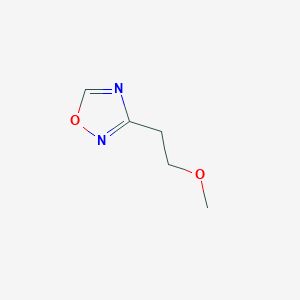
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)
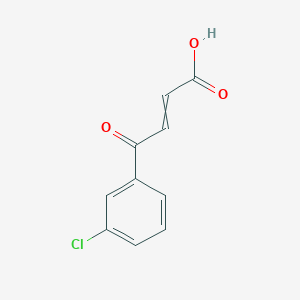
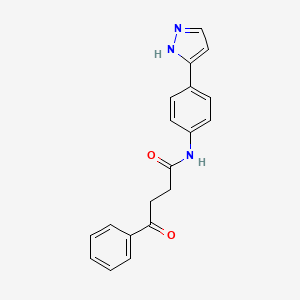
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)
![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)](/img/structure/B14095526.png)
![2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095528.png)
